molecular formula C17H18N2O5 B2998306 3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid CAS No. 497061-33-3

3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid

Cat. No. B2998306
M. Wt: 330.34
InChI Key: PQSWQCHAMAHZNQ-UHFFFAOYSA-N
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Description

The compound “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridinecarboxylic acid moiety, which is a monocarboxylic derivative of pyridine . The compound also includes a 3,4-dimethoxyphenethyl group, which is an aromatic ether derivative of 2-phenylethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 3,4-dimethoxyphenethyl group is an aromatic ether derivative of 2-phenylethylamine . The pyridinecarboxylic acid moiety is a monocarboxylic derivative of pyridine . The exact 3D structure would require more specific information or computational modeling to determine.


Chemical Reactions Analysis

While specific chemical reactions involving “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” are not available, we can infer potential reactivity based on its functional groups. The carboxylic acid group is typically reactive with bases, and can undergo decarboxylation under certain conditions. The amine group can participate in a variety of reactions, including formation of imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” would depend on its exact molecular structure. Pyridinecarboxylic acids share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . The 3,4-dimethoxyphenethyl group has a molecular weight of 181.232 Da .

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acid derivatives, structurally related to the query compound through the presence of carbonyl and ether groups, find extensive use across various research fields. They are utilized for their bioactive properties (e.g., in drugs and pro-drugs), bone targeting, and in the design of supramolecular or hybrid materials. Their ability to function as ligands for the functionalization of surfaces and in medical imaging highlights their versatility in chemistry, biology, and physics (Sevrain et al., 2017).

Carboxylic Acids in Biocatalyst Inhibition

The study of carboxylic acids, including their inhibitory effects on microbes during fermentative production, offers insights into microbial resistance mechanisms. This area is crucial for engineering robust strains for industrial bioproduction processes. Understanding the role of carboxylic acids can lead to the development of more efficient biocatalysts and fermentation processes, showcasing the importance of these compounds in biotechnological applications (Jarboe et al., 2013).

Biotechnological Routes from Lactic Acid

Exploring the biotechnological routes based on lactic acid from biomass underlines the potential of carboxylic acids in green chemistry. Lactic acid serves as a precursor for a variety of chemicals, demonstrating the utility of carboxylic acid derivatives in synthesizing biodegradable polymers and other valuable chemicals. This emphasizes the compound's role in sustainable chemical synthesis and the biobased economy (Gao et al., 2011).

Pyrrolidine in Drug Discovery

The presence of amine functionalities in the query compound draws parallels with pyrrolidine derivatives in drug discovery. Pyrrolidine rings are pivotal in medicinal chemistry for developing compounds to treat human diseases. Their inclusion in molecular structures enhances stereochemical diversity and pharmacophore exploration, underlining the importance of nitrogen heterocycles in synthesizing biologically active compounds (Li Petri et al., 2021).

Muconic Acid as a Platform Chemical

Similarly, studies on muconic acid isomers illustrate the transformation potential of carboxylic acids into valuable chemicals and polymers. Muconic acid's role as a precursor for synthesizing biodegradable plastics and other industrial chemicals showcases the broad applicability of carboxylic acids in creating sustainable materials and chemicals (Khalil et al., 2020).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-13-6-5-11(10-14(13)24-2)7-9-19-16(20)12-4-3-8-18-15(12)17(21)22/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWQCHAMAHZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid

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